molecular formula C9H8N2O4 B12432860 2-[(2-Nitroethenyl)amino]benzoic acid

2-[(2-Nitroethenyl)amino]benzoic acid

Cat. No.: B12432860
M. Wt: 208.17 g/mol
InChI Key: YWPFGPVRLBUCRW-UHFFFAOYSA-N
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Description

2-[(2-Nitroethenyl)amino]benzoic acid is an organic compound with the molecular formula C9H8N2O4 It is characterized by the presence of a nitro group (-NO2) and an ethenyl group (-CH=CH2) attached to an amino group (-NH-) on a benzoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Nitroethenyl)amino]benzoic acid can be achieved through several methods. One common approach involves the nitration of 2-aminobenzoic acid followed by a condensation reaction with an appropriate aldehyde. The reaction conditions typically involve the use of strong acids such as sulfuric acid or nitric acid to facilitate the nitration process. The condensation reaction may require a base such as sodium hydroxide to promote the formation of the ethenyl group.

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and condensation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Nitroethenyl)amino]benzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Oxidation: The ethenyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Halogens (e.g., chlorine, bromine), alkyl halides.

Major Products Formed:

    Reduction: 2-[(2-Aminoethenyl)amino]benzoic acid.

    Oxidation: 2-[(2-Carboxyethenyl)amino]benzoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(2-Nitroethenyl)amino]benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. Its derivatives may exhibit therapeutic effects against various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its reactivity and versatility make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[(2-Nitroethenyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites in proteins and other biomolecules.

Comparison with Similar Compounds

    2-Nitrobenzoic acid: Similar structure but lacks the ethenyl group.

    2-Aminobenzoic acid: Similar structure but lacks the nitro and ethenyl groups.

    2-[(2-Aminoethenyl)amino]benzoic acid: Similar structure but with an amino group instead of a nitro group.

Uniqueness: 2-[(2-Nitroethenyl)amino]benzoic acid is unique due to the presence of both a nitro group and an ethenyl group on the benzoic acid backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activities. The compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research.

Properties

IUPAC Name

2-(2-nitroethenylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c12-9(13)7-3-1-2-4-8(7)10-5-6-11(14)15/h1-6,10H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPFGPVRLBUCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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